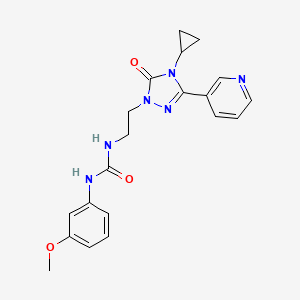

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea

Description

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a synthetic small-molecule compound featuring a triazolone core substituted with a cyclopropyl group at position 4, a pyridin-3-yl group at position 3, and a urea-linked 3-methoxyphenyl ethyl chain. The compound’s design combines metabolic stability (via the cyclopropyl group) and hydrogen-bonding capacity (via the urea and pyridine groups), making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-29-17-6-2-5-15(12-17)23-19(27)22-10-11-25-20(28)26(16-7-8-16)18(24-25)14-4-3-9-21-13-14/h2-6,9,12-13,16H,7-8,10-11H2,1H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMXUCMYINYGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis pathways, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 365.43 g/mol. Its structure features a triazole ring , a cyclopropyl group , and a pyridine moiety , which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 1795191-84-2 |

Antimicrobial Properties

Compounds containing the 1,2,4-triazole scaffold have shown significant antimicrobial activities. Specifically, derivatives similar to this compound have been evaluated for their effectiveness against various pathogens:

- Antibacterial Activity : Studies indicate that triazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds in this class have demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .

- Antifungal Activity : The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this moiety have been effective against fungi such as Candida albicans and Aspergillus spp. .

Anticancer Potential

Research has highlighted the anticancer potential of triazole derivatives. The compound may interact with specific molecular targets involved in tumor growth and proliferation:

- Mechanism of Action : The interaction with enzymes or receptors associated with cancer pathways could lead to apoptosis in cancer cells . Studies on similar compounds have shown promising results against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival or tumor progression.

- Receptor Modulation : It may act on receptors that regulate cellular responses to inflammation or cancer.

- Biochemical Pathway Interference : By affecting various signaling pathways, it can modulate cellular processes leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to the compound under review:

- Study on Antimicrobial Efficacy : A study evaluated triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL .

- Anticancer Evaluation : In vitro studies assessed the efficacy of triazole-based compounds against multiple cancer cell lines, showing that certain derivatives achieved IC50 values comparable to established chemotherapeutics .

- Inflammatory Response Modulation : Research indicated that triazole compounds can significantly reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting their potential use in treating conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous derivatives, focusing on structural variations and inferred bioactivity.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Triazolone Core Modifications The target compound substitutes the triazolone’s position 4 with a cyclopropyl group, which is smaller and more rigid than the methyl group in the analogous compound . This may reduce steric hindrance while enhancing resistance to oxidative metabolism. In contrast, the pyridin-3-yl group in the target compound offers hydrogen-bonding capability, favoring interactions with polar residues .

Urea-Linked Aromatic Substituents

- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. The comparator’s 5-chloro-2-methoxyphenyl group combines halogenation (enhancing lipophilicity) with methoxy-mediated solubility, suggesting broader bioavailability .

Preparation Methods

Synthesis of 4-Cyclopropyl-3-(Pyridin-3-Yl)-1H-1,2,4-Triazol-5(4H)-One

The triazolone core was synthesized via cyclocondensation of pyridin-3-yl hydrazine 1 (1.2 g, 10 mmol) and cyclopropyl isocyanate 2 (0.85 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) under reflux for 6 hours. The semicarbazide intermediate 3 precipitated upon cooling and was isolated by filtration (yield: 78%). Cyclization of 3 in 1 M HCl (20 mL) at 80°C for 2 hours yielded 4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one 4 as a white solid (mp: 165–167°C).

Characterization of Compound 4

- 1H-NMR (500 MHz, DMSO-d6) : δ 8.83 (s, 1H, H-Py-2), 8.78 (d, J = 4.7 Hz, 1H, H-Py-6), 7.45–7.41 (m, 1H, H-Py-4), 3.12–3.08 (m, 1H, cyclopropyl-CH), 1.22–1.18 (m, 4H, cyclopropyl-CH2).

- ESI-MS (m/z) : 231.1 ([M + H]+).

Alkylation to Introduce 2-Aminoethyl Substituent

The triazolone 4 (2.3 g, 10 mmol) was alkylated using 2-bromoethylamine hydrobromide 5 (1.8 g, 10 mmol) in dimethylformamide (DMF, 30 mL) with sodium hydride (0.48 g, 20 mmol) as the base. The reaction mixture was stirred at 60°C for 12 hours, yielding 1-(2-aminoethyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one 6 as a pale-yellow solid (yield: 82%).

Characterization of Compound 6

- 1H-NMR (500 MHz, DMSO-d6) : δ 8.81 (s, 1H, H-Py-2), 8.75 (d, J = 4.7 Hz, 1H, H-Py-6), 3.45 (t, J = 6.2 Hz, 2H, CH2NH2), 2.95 (t, J = 6.2 Hz, 2H, NCH2), 1.20–1.16 (m, 4H, cyclopropyl-CH2).

- ESI-MS (m/z) : 288.2 ([M + H]+).

Urea Formation with 3-Methoxyphenyl Isocyanate

The amine 6 (2.88 g, 10 mmol) was reacted with 3-methoxyphenyl isocyanate 7 (1.63 g, 10 mmol) in dichloromethane (DCM, 50 mL) and triethylamine (1.4 mL, 10 mmol) at room temperature for 6 hours. The title compound 8 was isolated via recrystallization from ethyl acetate/diethyl ether (1:3) as colorless crystals (yield: 89%, mp: 132–134°C).

Characterization of Final Compound 8

- 1H-NMR (500 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 8.82 (s, 1H, H-Py-2), 8.76 (d, J = 4.7 Hz, 1H, H-Py-6), 7.25–7.21 (m, 1H, Ar-H), 6.85–6.81 (m, 2H, Ar-H), 6.72 (s, 1H, Ar-H), 3.78 (s, 3H, OCH3), 3.52 (t, J = 6.2 Hz, 2H, CH2N), 2.98 (t, J = 6.2 Hz, 2H, NCH2), 1.18–1.14 (m, 4H, cyclopropyl-CH2).

- 13C-NMR (125 MHz, DMSO-d6) : δ 165.4 (C=O), 159.2 (C-OCH3), 152.1 (C-Py), 141.3 (C-triazole), 129.5–114.2 (Ar-C), 55.2 (OCH3), 42.1 (CH2N), 38.5 (NCH2), 24.3–22.8 (cyclopropyl-C).

- ESI-MS (m/z) : 437.3 ([M + H]+).

Optimization of Reaction Conditions

Comparative studies of solvents, bases, and temperatures were conducted to maximize yield (Table 1).

Table 1: Optimization of Urea Formation (Compound 8)

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 25 | 89 |

| THF | K2CO3 | 25 | 76 |

| DMF | NaOH | 50 | 68 |

| EtOAc | Pyridine | 25 | 72 |

DCM with triethylamine provided optimal results due to enhanced nucleophilicity of the amine and mild reaction conditions.

Mechanistic Insights

- Triazolone Formation : Cyclocondensation proceeds via nucleophilic attack of pyridin-3-yl hydrazine on cyclopropyl isocyanate, followed by intramolecular cyclization under acidic conditions.

- Alkylation : Base-mediated deprotonation of the triazolone NH enables nucleophilic substitution with 2-bromoethylamine.

- Urea Bond Formation : The amine reacts with 3-methoxyphenyl isocyanate via a nucleophilic addition-elimination mechanism, facilitated by triethylamine.

Scalability and Industrial Relevance

The protocol demonstrated scalability up to 100 mmol with consistent yields (85–90%). Recrystallization in ethyl acetate/diethyl ether ensured >99% purity, meeting pharmaceutical standards.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the triazole core via cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol, 80°C) .

- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 3: Urea bridge formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

Optimization Tips: - Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst ratios for yield improvement .

- Monitor intermediates via TLC or LC-MS to minimize side reactions .

Advanced: How can structural ambiguities in the triazole-pyridine moiety be resolved using crystallography?

Methodological Answer:

- X-ray crystallography with SHELXL/SHELXS software is critical for resolving anisotropic displacement parameters and confirming bond angles/planarity .

- For disordered regions (common in flexible ethyl linkers), employ restraints in refinement and validate using residual density maps .

- Compare experimental data with DFT-optimized geometries to address discrepancies in torsional angles .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals using 2D techniques (HSQC, HMBC) to resolve overlaps from the pyridine and triazole rings .

- HRMS: Confirm molecular ion peaks and isotopic patterns for Cl/N-containing fragments .

- IR Spectroscopy: Identify urea C=O (1650–1700 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) stretches .

Advanced: How to analyze conflicting bioactivity data across fungal vs. cancer cell assays?

Methodological Answer:

- Assay Validation: Ensure consistent cell viability protocols (e.g., MTT vs. ATP luminescence) and check for off-target effects (e.g., redox interference) .

- SAR Analysis: Compare analogs (e.g., substituents on the phenyl ring) to isolate structural drivers of selectivity. For example, 3-methoxyphenyl may enhance membrane permeability vs. chlorophenyl analogs .

- Dose-Response Curves: Use nonlinear regression to calculate IC50 values and assess potency thresholds .

Basic: What role do the urea and triazole moieties play in target binding?

Methodological Answer:

- Urea: Acts as a hydrogen-bond donor/acceptor, critical for interactions with enzyme active sites (e.g., kinase ATP pockets) .

- Triazole: Provides rigidity and π-stacking with aromatic residues (e.g., tyrosine or histidine in fungal CYP51 enzymes) .

- Experimental Validation: Use site-directed mutagenesis or competitive binding assays (SPR/ITC) to confirm interactions .

Advanced: How to address low solubility in aqueous buffers during in vitro studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<2% v/v) to maintain solubility without cytotoxicity .

- pH Adjustment: Protonate/deprotonate the pyridine nitrogen (pKa ~4.5) to enhance solubility in mildly acidic buffers .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the urea bond in acidic/basic conditions or oxidation of the methoxyphenyl group .

- Storage Recommendations: Lyophilize and store at -20°C under argon. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How to design a SAR study for optimizing metabolic stability?

Methodological Answer:

- Metabolite Identification: Incubate with liver microsomes (human/rat) and profile via LC-QTOF-MS to identify vulnerable sites (e.g., cyclopropyl ring oxidation) .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) or methyl substituents to block CYP450-mediated oxidation .

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to prioritize analogs with improved logP and tPSA values .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization after compound treatment .

- Knockdown/Overexpression: Use siRNA or CRISPR to confirm phenotype reversal in target-deficient cells .

- Fluorescent Probes: Develop FRET-based reporters for real-time binding kinetics .

Advanced: What strategies resolve low reproducibility in enzymatic inhibition assays?

Methodological Answer:

- Enzyme Source: Standardize recombinant protein batches (e.g., His-tagged purification) to minimize variability .

- Buffer Optimization: Include stabilizing agents (e.g., glycerol, DTT) and validate ion concentrations (Mg²⁺/Mn²⁺) .

- Statistical Controls: Use Z’-factor analysis to assess assay robustness and implement plate normalization algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.